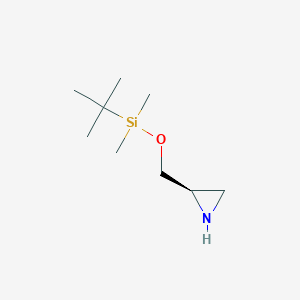

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine

CAS No.: 247130-38-7

Cat. No.: VC15988079

Molecular Formula: C9H21NOSi

Molecular Weight: 187.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 247130-38-7 |

|---|---|

| Molecular Formula | C9H21NOSi |

| Molecular Weight | 187.35 g/mol |

| IUPAC Name | [(2R)-aziridin-2-yl]methoxy-tert-butyl-dimethylsilane |

| Standard InChI | InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8,10H,6-7H2,1-5H3/t8-/m1/s1 |

| Standard InChI Key | NWPUMKGFDDAUSS-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@H]1CN1 |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CN1 |

Introduction

Reactivity and Synthetic Applications

Ring-Opening Reactions

The aziridine ring’s strain (≈27 kcal/mol) drives regioselective ring-opening, influenced by the TBS group’s electronic effects:

-

Nucleophilic Attack: At the less substituted C3 position due to steric hindrance from the TBS group. For instance, hydroxy or amine nucleophiles open the ring to form β-substituted amines .

-

Electrophilic Activation: Lewis acids like BF₃·OEt₂ polarize the ring, facilitating attack at C2. This dichotomy is exemplified in studies where γ-keto aziridines exhibited divergent regioselectivity depending on substituents .

Functional Group Transformations

The TBS group serves as a temporary protective strategy:

-

Deprotection: Treatment with tetra-n-butylammonium fluoride (TBAF) cleaves the silyl ether, revealing a primary alcohol for further oxidation or substitution.

-

Cyclization: Intramolecular reactions, such as the formation of pyrrolidines or piperidines, are feasible post-deprotection, as seen in pseudoconhydrine syntheses .

Applications in Heterocycle Synthesis

Pyrrole and Pyrrolidine Derivatives

Aziridines are pivotal in atom-economical heterocycle synthesis. For example, hydroxy keto aziridines undergo acid-catalyzed cyclization to pyrroles, as demonstrated by Patel et al., with yields up to 85% in acetonitrile . Similarly, (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine could be converted to pyrrolidines via ring-expansion or to indolizidines through sequential alkylation-cyclization steps .

Natural Product Synthesis

The compound’s chiral backbone aligns with strategies for alkaloid synthesis. For instance, monomorine and pseudoconhydrine analogs have been prepared from aziridine precursors through regioselective ring-opening and cyclization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume